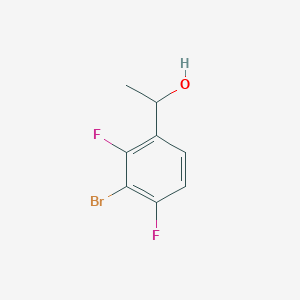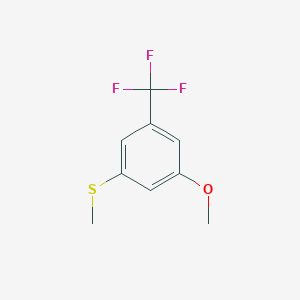
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine is a compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a 2-nitrobenzyl group attached to the N6 position of L-lysine, a naturally occurring amino acid. The 2-nitrobenzyl group is known for its photolabile properties, making this compound useful in various photochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine typically involves the protection of the amino group of L-lysine followed by the introduction of the 2-nitrobenzyl group. One common method involves the use of N6-(tert-butoxycarbonyl)-L-lysine as a starting material. The tert-butoxycarbonyl group is first removed under acidic conditions, and the resulting free amino group is then reacted with 2-nitrobenzyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photolysis: The 2-nitrobenzyl group can be cleaved upon exposure to UV light, releasing the free amino group of L-lysine.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the removal of the 2-nitrobenzyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Photolysis: UV light (typically around 365 nm) is used to cleave the 2-nitrobenzyl group.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium dithionite.
Major Products Formed
Photolysis: L-lysine and 2-nitrosobenzaldehyde.
Hydrolysis: L-lysine and 2-nitrobenzyl alcohol.
Reduction: N6-(((2-Aminobenzyl)oxy)carbonyl)-L-lysine.
Scientific Research Applications
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis, allowing for the controlled release of functional groups upon exposure to light.
Biology: Employed in the study of protein function and interactions by enabling the controlled release of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems where the release of the active drug can be triggered by light.
Industry: Utilized in the development of photoremovable protecting groups for various industrial processes.
Mechanism of Action
The primary mechanism of action for N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine involves the photolysis of the 2-nitrobenzyl group. Upon exposure to UV light, the nitro group undergoes a Norrish Type II reaction, leading to the formation of a diradical intermediate. This intermediate then undergoes a series of rearrangements and cleavages, ultimately releasing the free amino group of L-lysine and forming 2-nitrosobenzaldehyde. This photolabile property allows for precise spatial and temporal control over the release of functional groups.
Comparison with Similar Compounds
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine can be compared to other photolabile protecting groups such as:
N6-(2-Nitrobenzyl)-adenosine: Similar photolabile properties but used primarily in nucleic acid research.
N6-(2-Nitrobenzyl)-cytidine: Another photolabile compound used in RNA studies.
N6-(2-Nitrobenzyl)-guanosine: Used in the study of DNA and RNA interactions.
The uniqueness of this compound lies in its application to amino acids and proteins, providing a versatile tool for studying protein function and interactions.
Properties
Molecular Formula |
C14H19N3O6 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-nitrophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H19N3O6/c15-11(13(18)19)6-3-4-8-16-14(20)23-9-10-5-1-2-7-12(10)17(21)22/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
WORDWOPJMYWZSB-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)





![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
palladium(II)](/img/structure/B14031108.png)
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)



